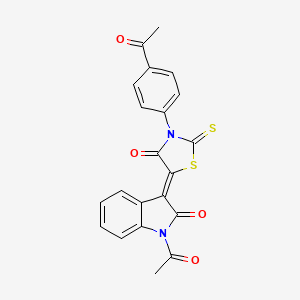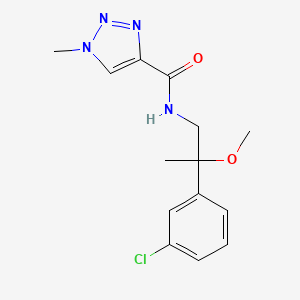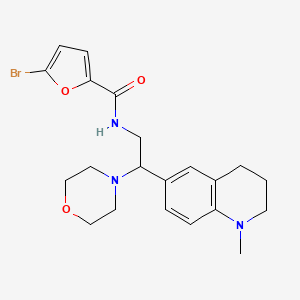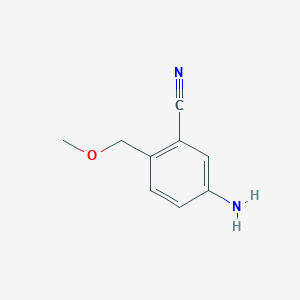
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(4-acetylphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H14N2O4S2 and its molecular weight is 422.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Derivatives of thioxothiazolidinone, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents. The antimicrobial efficacy was attributed to the thioxothiazolidinone core, which was systematically modified to enhance activity against various bacteria and fungi strains (Basavarajaiah & Mruthyunjayaswamy, 2010).
Anticancer and Antiangiogenic Effects
- Thioxothiazolidin-4-one derivatives have also been explored for their anticancer and antiangiogenic properties. Research has demonstrated that these compounds can inhibit tumor growth and angiogenesis in animal models, suggesting a promising avenue for cancer therapy development. The study focused on the synthesis of novel derivatives and their in vivo evaluation against mouse tumor models, highlighting the potential of thioxothiazolidin-4-one derivatives in cancer treatment (Chandrappa et al., 2010).
Carbonic Anhydrase Inhibitory and Antiproliferative Activity
- Another area of interest is the synthesis of derivatives targeting carbonic anhydrase inhibitory activity and evaluating their anticancer potential. These compounds have shown selective inhibition against certain isoforms of the enzyme, which is crucial for cancer cell proliferation. The research underscores the potential therapeutic applications of these derivatives in targeting tumor-associated carbonic anhydrases, presenting a novel approach to cancer treatment (Eldehna et al., 2017).
Aldose Reductase Inhibition
- The compound class has been investigated for its aldose reductase inhibitory action, which is significant in managing complications associated with diabetes. Derivatives exhibiting potent inhibitory activity against aldose reductase have been identified, suggesting their utility in developing treatments for diabetic complications. The study involved comparing newly synthesized compounds with known inhibitors, providing insights into structure-activity relationships and potential clinical applications (Kučerová-Chlupáčová et al., 2020).
Anti-inflammatory Properties
- Compounds derived from the thioxothiazolidinone scaffold have been synthesized and assessed for their anti-inflammatory properties. Studies involving in vitro and in vivo models have shown promising anti-inflammatory activity, indicating the potential for these compounds to be developed into novel anti-inflammatory agents. This research adds to the body of evidence supporting the therapeutic potential of thioxothiazolidinone derivatives in treating inflammatory conditions (Nikalje et al., 2015).
Eigenschaften
IUPAC Name |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(4-acetylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S2/c1-11(24)13-7-9-14(10-8-13)23-20(27)18(29-21(23)28)17-15-5-3-4-6-16(15)22(12(2)25)19(17)26/h3-10H,1-2H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPOGKLCOMZPHZ-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C(=O)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C(=O)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2714184.png)

![2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714187.png)




![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2714194.png)
![N-(3,4-dimethoxyphenethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2714195.png)
![Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2714196.png)

![4-benzoyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714201.png)
![N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2714203.png)